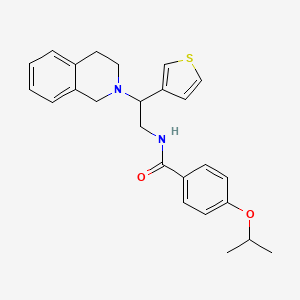
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps:
Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.
Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.
Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.
Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.
化学反应分析
This compound can undergo various chemical reactions:
Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.
Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.
Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.
科学研究应用
This compound's multi-faceted structure suggests it may have broad applications:
Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.
Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.
Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.
Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
作用机制
The precise mechanism depends on the context of its application, but potential interactions include:
Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.
Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.
相似化合物的比较
Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:
N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide
N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYVZFBQVUZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
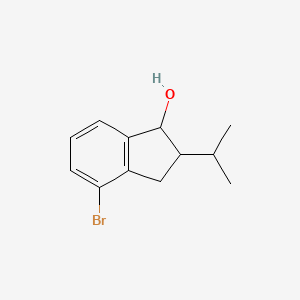
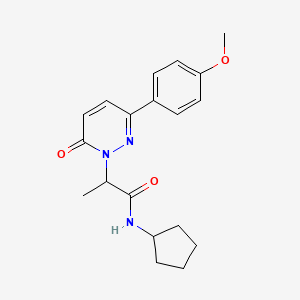
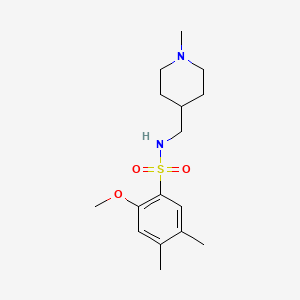
![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
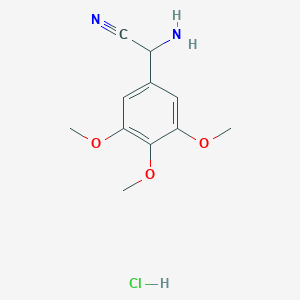

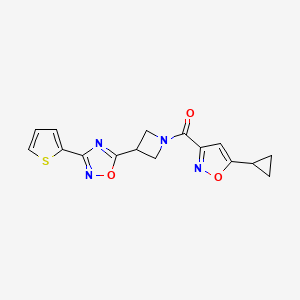
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2885409.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)
